![molecular formula C22H32Cl2N2O3 B5544983 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from optically active morpholinylmethylamines or through cyclization reactions involving bromo-phenyl propanone and ethanolamine. These processes may include optical resolution, amination, and cyclization steps to achieve the desired structural configurations (Morie et al., 1994), (Tan Bin, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as IR, NMR, and MS technologies to confirm the target compound's structure. These analyses help in understanding the molecular configuration and the spatial arrangement of atoms within the compound (Tan Bin, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been explored through various studies, focusing on their gastrokinetic activity, receptor agonistic activity, and synthesis of derivatives with varying substituents to explore structure-activity relationships (Kato et al., 1992), (Kato et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be derived from the synthesis process and molecular structure analysis. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and interaction with biological targets, can be inferred from detailed structural and functional analyses. Studies on similar compounds have shown how alterations in the molecular structure can significantly impact their biological activity and chemical reactivity (Kato et al., 1992).
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) Method Development
Poklis et al. (2013) developed an HPLC/MS/MS method for the detection and quantification of 2CC-NBOMe and 25I-NBOMe, derivatives within the same class as the compound , in the serum of intoxicated patients. The method applies a related compound as the internal standard, demonstrating the utility of these substances in toxicological analysis and clinical diagnostics (Poklis, Charles, Wolf, & Poklis, 2013).
Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines
A study by Eshleman et al. (2018) investigated the pharmacology of substituted N-benzylphenethylamines, including compounds structurally related to "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". These compounds were found to be high potency agonists at 5-HT2A receptors, suggesting their relevance in studies on psychoactive substances and their effects on the serotonin system (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
Analytical Characterization of Hallucinogenic N-(2-Methoxy)Benzyl Derivatives
Zuba and Sekuła (2013) reported on the analytical properties of novel hallucinogenic substances, including derivatives of the 2C-series of phenethylamine drugs, which share structural similarities with the compound of interest. Their study highlights the importance of such compounds in the development of analytical methods for the identification and quantification of new psychoactive substances in forensic toxicology (Zuba & Sekuła, 2013).
In Vitro Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, focusing on phase I and II metabolism, plasma protein binding, and their detectability in urine screenings. This research is vital for understanding drug interactions, elimination routes, and developing screening procedures for these potent psychoactive substances (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi, Meyer, 2019).
Efficient Synthesis of Aprepitant
Brands et al. (2003) described the synthesis of Aprepitant, an NK(1) receptor antagonist, using a direct condensation method that might relate to the methodologies used in synthesizing compounds like "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". This showcases the compound's relevance in pharmaceutical manufacturing and drug development processes (Brands, Payack, Rosen, Nelson, Candelario, Huffman, Zhao, Li, Craig, Song, Tschaen, Hansen, Devine, Pye, Rossen, Dormer, Reamer, Welch, Mathre, Tsou, Mcnamara, Reider, 2003).
Eigenschaften
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-18-5-3-4-6-20(18)17-27-21-8-7-19(15-22(21)25-2)16-23-9-10-24-11-13-26-14-12-24;;/h3-8,15,23H,9-14,16-17H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUZNXZJECNPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.